Manganese butyrate

Description

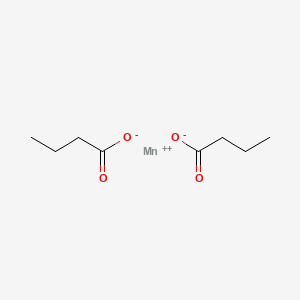

Structure

3D Structure of Parent

Properties

CAS No. |

6147-00-8 |

|---|---|

Molecular Formula |

C8H14MnO4 |

Molecular Weight |

229.13 g/mol |

IUPAC Name |

butanoate;manganese(2+) |

InChI |

InChI=1S/2C4H8O2.Mn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

BLMXJJXSWRYMCS-UHFFFAOYSA-L |

SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Mn+2] |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Mn+2] |

Other CAS No. |

6147-00-8 19664-95-0 |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Supplementation

Manganese is crucial for several biological processes, including bone formation, blood sugar regulation, and antioxidant defense. Manganese butyrate may serve as a supplement to enhance manganese bioavailability while leveraging the beneficial effects of butyrate.

- Bioavailability : Studies have indicated that butyrate can enhance the absorption of minerals in the gut, which may include manganese. This property could be particularly beneficial for individuals with deficiencies or increased requirements for manganese due to health conditions or dietary restrictions .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of butyrate against metal-induced toxicity, specifically manganese and iron.

- Case Study : A study demonstrated that butyrate protects neuroblastoma-derived dopaminergic cells from manganese-induced toxicity. The results indicated that butyrate could mitigate the toxic effects of manganese at specific concentrations, suggesting a potential therapeutic role in preventing neurodegenerative diseases associated with manganese exposure .

Gastrointestinal Health

Butyrate is well-known for its role in gut health, acting as an energy source for colonocytes and exhibiting anti-inflammatory properties. This compound may combine these benefits.

- Mechanism : Butyrate has been shown to enhance gut barrier function and reduce inflammation in conditions like ulcerative colitis. Manganese's role in antioxidant defense may complement these effects, potentially leading to improved outcomes in gastrointestinal disorders .

Antioxidant Properties

Both manganese and butyrate possess antioxidant properties that may work synergistically when combined.

- Research Findings : The antioxidant effects of manganese are crucial for the functioning of superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress. The addition of butyrate could enhance this protective mechanism, making this compound a candidate for further research in antioxidant therapies .

Potential in Cancer Therapy

Butyrate has been studied for its role in cancer prevention and therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Synergistic Effects with Other Compounds

The combination of this compound with other compounds like nicotine has shown promising results.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Manganese Salts

Manganese butyrate differs significantly from inorganic manganese salts like manganese sulfate (MnSO₄), manganese acetate (Mn(CH₃COO)₂), and manganese chloride (MnCl₂) in terms of bioavailability and applications:

| Property | This compound (HMTBa) | Manganese Sulfate | Manganese Acetate |

|---|---|---|---|

| Manganese Content (%) | 14–17 | ~32 (MnSO₄·H₂O) | ~29 (Mn(CH₃COO)₂·4H₂O) |

| Bioavailability* | High (organic chelate) | Moderate (inorganic salt) | Low (soluble but less stable) |

| Primary Application | Animal feed additive | Fertilizers, industrial uses | Catalysis, textiles |

| Toxicity | Low (chelated form) | Moderate (oxidative stress) | Moderate (skin irritation) |

*Bioavailability data from fish studies indicate that glycine-bound manganese is 1.78× more bioavailable than HMTBa, highlighting variability among organic complexes . Inorganic salts like MnSO₄, while cost-effective, often exhibit lower absorption rates in livestock due to dissociation in the gut .

Other Butyrate Salts

Compared to sodium butyrate (NaC₄H₇O₂) and calcium magnesium butyrate (CaMg(C₄H₇O₂)₄), this compound serves distinct roles:

| Property | This compound | Sodium Butyrate | Calcium Magnesium Butyrate |

|---|---|---|---|

| Cation(s) | Mn²⁺ | Na⁺ | Ca²⁺/Mg²⁺ |

| Key Benefits | Mn supplementation | Gut health, anti-inflammatory | Mineral + butyrate delivery |

| Release Mechanism | Enteric-coated (targeted) | Enteric-coated | Enteric-coated |

| Synergistic Effects | Enhances Mn-dependent enzymes | Modulates histone acetylation | Combines mineral supplementation |

Sodium butyrate is widely used in human and veterinary medicine for its anti-inflammatory properties, while calcium magnesium butyrate provides dual mineral benefits. This compound, however, is specialized for addressing manganese deficiency in aquaculture and livestock, where precise mineral delivery is critical .

Preparation Methods

Reaction Stoichiometry and Solvent Systems

The reaction employs a 2:1 molar ratio of potassium butyrate to manganese chloride (MnCl₂) or manganese sulfate (MnSO₄) in a 50% benzene–50% methanol (v/v) solvent. The choice of solvent critically influences product yield:

- Benzene reduces side reactions by limiting water absorption.

- Methanol enhances ionic mobility, facilitating complete precipitation.

A typical procedure involves dissolving 0.2 mol potassium butyrate in 200 mL of the solvent mixture, followed by dropwise addition of 0.1 mol MnCl₂ dissolved in 100 mL methanol. The mixture is stirred for 4–6 hours at 25°C, yielding a pale pink precipitate.

Post-Synthesis Processing

The precipitate is filtered through a Büchner funnel, washed with cold methanol to remove residual KCl, and dried under vacuum at 60°C for 12 hours. Yield typically exceeds 85%, with purity confirmed via FTIR spectroscopy (strong carboxylate stretches at 1,540 cm⁻¹ and 1,410 cm⁻¹).

Table 1: Conductometric Properties of this compound Solutions

| Concentration (M) | Specific Conductance (S·cm⁻¹) | Degree of Dissociation (%) |

|---|---|---|

| 0.01 | 1.2 × 10⁻³ | 12.4 |

| 0.03 | 2.8 × 10⁻³ | 9.7 |

| 0.05 | 3.5 × 10⁻³ | 7.1 |

Data adapted from conductometric studies in benzene-methanol solutions.

Reaction of Manganous Hydroxide with Butyric Acid

An alternative approach involves reacting freshly precipitated manganous hydroxide [Mn(OH)₂] with butyric acid under controlled conditions. This method avoids halide contaminants and is preferred for pharmaceutical-grade synthesis.

Hydroxide Precipitation and Acid Neutralization

Manganous hydroxide is prepared by adding 6 M NaOH to a 0.5 M MnSO₄ solution until pH 10–11 is reached. The gelatinous precipitate is washed via decantation to remove sulfate ions, then resuspended in 500 mL deionized water.

The suspension is heated to 90–100°C, and 1.5 equivalents of butyric acid are added dropwise over 30 minutes. The exothermic reaction requires vigorous stirring to prevent localized overheating, which can degrade the product.

Isolation and Purification

The hot solution is filtered to remove unreacted Mn(OH)₂, and the filtrate is concentrated under reduced pressure (50 mmHg) to 20% of its original volume. Adding 3 volumes of ethanol induces crystallization, yielding hydrated this compound (Mn(C₃H₇COO)₂·2H₂O). The product is hygroscopic and must be stored under anhydrous conditions.

Key Advantages:

Solvothermal Synthesis of this compound MOFs

Metal-organic frameworks (MOFs) incorporating this compound have been synthesized via solvothermal methods . These routes highlight the compound’s versatility as a building block for porous materials.

Reaction Conditions and Structural Outcomes

A mixture of Mn(NO₃)₂·4H₂O and butyric acid in dimethylformamide (DMF) is heated at 120°C for 48 hours in a Teflon-lined autoclave. The resulting MOF (hexamanganese(II) hydroxy undecabutanoate) features a monoclinic lattice with Mn-O-Mn linkages confirmed by neutron diffraction.

Thermal Stability

Thermogravimetric analysis (TGA) reveals stability up to 180°C, after which ligand decomposition occurs. Differential scanning calorimetry (DSC) shows an endothermic peak at 85°C, corresponding to a solid-state phase transition.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Metathesis | 85–90 | 88–92 | High | Moderate |

| Hydroxide-Acid | 92–95 | 95–98 | Moderate | High |

| Solvothermal MOF | 70–75 | 99 | Low | Low |

Challenges and Optimization Strategies

Byproduct Formation in Metathesis

Residual KCl in the direct metathesis method can catalyze hydrolysis. Washing with anhydrous ether reduces KCl content to <0.5 wt%.

Hydration Control

The hydrate form (Mn(C₃H₇COO)₂·2H₂O) tends to effloresce in dry air. Storage over P₂O₅ in desiccators maintains anhydrous purity.

Solvent Recovery

Benzene-methanol mixtures from metathesis can be distilled and reused, lowering costs by 30% per batch.

Q & A

Q. What are the common synthetic routes for manganese butyrate, and what methodological considerations influence their selection?

this compound can be synthesized via chemical or biological routes. Chemically, it involves reacting butyric acid with manganese salts (e.g., manganese carbonate) under controlled pH and temperature. Biologically, engineered microbial systems (e.g., E. coli consortia) can produce butyrate, which is then complexed with manganese ions. Key considerations include:

- Chemical synthesis : Purity of precursors, reaction stoichiometry, and solvent selection to avoid byproducts.

- Biological synthesis : Metabolic pathway engineering (e.g., CRISPR-Cas9 gene editing to enhance butyrate production in strains like E. coli EB243ΔadhE2) and post-fermentation purification .

- Analytical validation using HPLC or GC-MS to confirm product identity and quantify yield .

Q. How can HPLC and GC-MS be optimized for quantifying this compound in complex matrices?

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to separate this compound from fermentation byproducts. Calibration curves with pure standards are critical .

- GC-MS : Derivatize samples (e.g., silylation) to enhance volatility. Employ a DB-5 ms column with helium carrier gas and monitor fragments at characteristic m/z values (e.g., 73 for trimethylsilyl derivatives). Validate with spiked recovery experiments .

Advanced Research Questions

Q. How can microbial co-culture systems be engineered to improve this compound yields?

- Strain design : Segregate butyrate and manganese-uptake pathways into cognate strains (e.g., E. coli consortia) to reduce metabolic burden. Use CRISPR-Cas9 to knockout competing pathways (e.g., adhE2 deletion to block butanol production) .

- Fermentation optimization : Adjust inoculation ratios (e.g., 1:4 butyrate-to-manganese strain ratio) and aeration rates to balance redox states. Monitor pH (optimal range: 5.8–6.0) and glucose consumption in bioreactors .

- Extraction : Employ solvent systems (e.g., hexadecane) to partition this compound from aqueous phases and reduce feedback inhibition .

Q. What experimental strategies address contradictions in this compound’s stability or bioactivity across studies?

- Controlled variables : Standardize pH, temperature, and ion concentration in cell culture assays to isolate this compound’s effects. For example, pH <5.5 disrupts microbial consortia, leading to inconsistent yields .

- Multi-omics integration : Combine transcriptomics (e.g., microarray analysis of duodenal genes) and metabolomics to identify confounding factors, such as host-microbe interactions or competing metabolites .

- Cross-model validation : Compare results across in vitro (e.g., Caco-2 cells), animal (e.g., swine), and human studies to resolve species-specific disparities .

Q. How can researchers design statistically robust experiments to evaluate this compound’s role in immune modulation?

- Experimental design : Use factorial designs (e.g., 2×2 factors: butyrate dose ± immune challenge) to test interactions. Include negative controls (e.g., manganese-free butyrate) .

- Endpoint selection : Measure cytokines (e.g., IL-10, TNF-α) via ELISA and gene expression (e.g., FOXP3) via qPCR. Normalize to housekeeping genes and account for batch effects .

- Power analysis : Calculate sample sizes using pilot data on response variability (e.g., 20% coefficient of variation requires n=8/group for 80% power at α=0.05) .

Methodological Resources

- Data reproducibility : Follow synthesis-preparedness guidelines (e.g., share protocols, raw data, and code repositories) to enhance transparency .

- Literature review : Use Boolean search strings (e.g.,

("this compound" OR "butyrate complex") AND (synthesis OR fermentation)) in PubMed/Google Scholar to identify mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.